molecular formula C9H14O2 B3392220 7-Methylocta-2,6-dienoic acid CAS No. 88197-02-8

7-Methylocta-2,6-dienoic acid

Cat. No.: B3392220
CAS No.: 88197-02-8
M. Wt: 154.21 g/mol
InChI Key: CEADFUVWXALSFV-FNORWQNLSA-N
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Description

Contextual Background and Chemical Significance of 7-Methylocta-2,6-dienoic Acid

This compound is an organic compound with the chemical formula C₉H₁₄O₂. biosynth.com It belongs to the class of acyclic terpenoids, which are a large and diverse group of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Its structure features a carboxylic acid group and two carbon-carbon double bonds, which contribute to its reactivity and potential for various chemical transformations. The location of the methyl group at the 7-position distinguishes it from its more commonly studied isomer, geranic acid (3,7-dimethylocta-2,6-dienoic acid), a well-known monoterpenoid found in the essential oils of various plants. nih.govontosight.ai

The chemical significance of this compound lies in its potential as a building block in organic synthesis and its involvement in biological processes. Its isomeric relationship with geranic acid suggests potential for similar biological activities, including antimicrobial and insecticidal properties. ontosight.ai The presence of multiple functional groups—a carboxylic acid and two double bonds—allows for a range of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules. For instance, the double bonds can undergo reactions such as hydrogenation, epoxidation, and polymerization, while the carboxylic acid group can be converted into esters, amides, and other derivatives. mdpi.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
IUPAC Name (2E)-7-methylocta-2,6-dienoic acid
CAS Number 88197-02-8
SMILES CC(=CCCC=CC(=O)O)C
InChIKey CEADFUVWXALSFV-FNORWQNLSA-N

Data sourced from Biosynth and PubChem. biosynth.comuni.lu

Rationale for Advanced Academic Investigation of this compound

The primary rationale for the advanced academic investigation of this compound stems from its potential biological activities and its utility in synthetic chemistry. Research into related compounds, such as geranic acid and its derivatives, has revealed a broad spectrum of applications, providing a strong impetus for exploring the properties of this compound.

One area of significant interest is its potential role in insect chemical ecology. Terpenoids are known to act as pheromones, allomones, and kairomones in various insect species. For example, esters of geranic acid have been investigated as potential aphid repellents. mdpi.comresearchgate.net Given the structural similarities, it is plausible that this compound or its derivatives could exhibit similar or novel insect-modulating activities. Studies on odorant-binding proteins (OBPs) in insects, which are crucial for detecting chemical cues, have shown that these proteins can bind to a variety of terpenoid-like molecules. nih.gov Investigating the interaction of this compound with insect OBPs could lead to the development of new, environmentally friendly pest management strategies.

Furthermore, the fungicidal properties of related compounds suggest that this compound could be a lead compound for the development of new agricultural fungicides. mdpi.com The synthesis and biological evaluation of amide and epoxy analogues of (Z/E)-3,7-dimethyl-2,6-octadienoic acid have demonstrated that structural modifications can lead to potent fungicidal activity against various plant pathogens. mdpi.com Similar synthetic modifications to the this compound backbone could yield novel and effective antifungal agents.

The compound also serves as an interesting target for synthetic methodology development. For instance, stereoselective synthesis methods, such as the Mizoroki-Heck arylation, have been applied to derivatives of this compound to create more complex molecular structures with defined stereochemistry. sioc-journal.cnsioc-journal.cn These advanced synthetic approaches are crucial for preparing specific isomers and derivatives for biological testing, thereby enabling detailed structure-activity relationship (SAR) studies.

Identification of Current Research Gaps and Formulation of Scholarly Objectives

Despite its potential, research specifically focused on this compound is limited, presenting several research gaps and opportunities for future investigation.

Current Research Gaps:

Natural Occurrence and Biosynthesis: While the related compound geranic acid is known to be a natural product, the natural occurrence and biosynthetic pathway of this compound are not well-documented. It is unclear whether it is a naturally occurring compound in plants or insects, or if it is primarily a synthetic curiosity.

Comprehensive Biological Activity Profile: The biological activities of this compound have not been systematically investigated. There is a lack of comprehensive data on its antimicrobial, insecticidal, herbicidal, and other potential biological effects.

Structure-Activity Relationships (SAR): Due to the limited number of studies, the SAR for this compound and its derivatives is largely unexplored. Understanding how modifications to its chemical structure affect its biological activity is crucial for designing more potent and selective compounds.

Mechanism of Action: For any observed biological activities, the underlying mechanisms of action are unknown. For example, if it exhibits insect-repellent properties, it is important to understand which olfactory receptors or metabolic pathways are involved.

Metabolic Fate: The metabolism of this compound in biological systems, including its potential degradation pathways and metabolites, has not been studied. For instance, it has been identified as a potential intermediate in the biodegradation of ibuprofen (B1674241) by certain bacteria. nih.gov

Formulation of Scholarly Objectives:

Based on the identified research gaps, the following scholarly objectives can be formulated for future research on this compound:

To investigate the natural occurrence of this compound in a variety of biological sources, including plants known to produce other terpenoids and insects that use chemical signaling.

To elucidate the biosynthetic pathway of this compound, if it is found to be a natural product, by using isotopic labeling studies and identifying the enzymes involved.

To conduct a comprehensive screening of the biological activities of this compound and a library of its synthesized derivatives against a panel of microorganisms, insects, and plant species.

To establish detailed structure-activity relationships by systematically modifying the chemical structure of this compound (e.g., esterification, amidation, epoxidation) and evaluating the impact on its biological activity.

To elucidate the molecular mechanisms of action for any significant biological activities observed, using techniques such as receptor binding assays, enzyme inhibition studies, and gene expression analysis.

To study the metabolic fate of this compound in relevant biological systems to identify its metabolites and assess its environmental persistence.

By addressing these objectives, the scientific community can gain a deeper understanding of the chemical and biological properties of this compound, potentially unlocking its full potential for various applications in agriculture, medicine, and biotechnology.

An exploration into the chemical reactivity of this compound reveals a landscape rich with possibilities for synthetic transformations. The presence of two carbon-carbon double bonds, or dienyl moieties, in conjugation with a carboxylic acid function, provides multiple sites for chemical modification. These transformations are pivotal for generating structural analogs and exploring the chemical space around this terpenoid-like scaffold. Key reactions include modifications of the diene system and elegant cyclization and rearrangement cascades.

2 Modification of the Dienyl Moieties

The dienyl system of this compound and its derivatives is susceptible to a variety of chemical modifications, including epoxidation, hydrogenation, and carbon-carbon bond-forming reactions. These transformations allow for the introduction of new functional groups and the alteration of the compound's stereochemistry and electronic properties.

Epoxidation: The selective oxidation of the double bonds in this compound derivatives to form epoxides is a well-documented transformation. The double bond between C-6 and C-7 is particularly reactive towards epoxidation. For instance, amide derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acid have been successfully converted to their corresponding 6,7-epoxy analogues. mdpi.com This reaction is typically achieved using peroxy acids, such as peroxyacetic acid, under mild conditions. mdpi.com The epoxidation of the related nerolic acid, the Z-isomer of 3,7-dimethyl-2,6-octadienoic acid, can be accomplished using reagents like meta-chloroperoxybenzoic acid (mCPBA). These epoxidized derivatives are stable compounds and serve as versatile intermediates for further synthesis, for example, in the preparation of seven-membered lactones. mdpi.comsioc-journal.cn

Hydrogenation: The reduction of the carbon-carbon double bonds in the dienyl system can be achieved through catalytic hydrogenation. This process typically leads to the corresponding saturated or partially saturated octanoic acid derivative. For example, in a related structure found within the fungal metabolite sclerotiorin, the 4,6-dimethylocta-2,4-dienoic acid side-chain can be hydrogenated to furnish (+)-4,6-dimethyl-n-octanoic acid. iupac.org This transformation demonstrates that the dienyl system can be fully saturated under specific catalytic conditions. iupac.org

Carbon-Carbon Bond Formation: The dienyl moiety also participates in sophisticated carbon-carbon bond-forming reactions. A notable example is the stereoselective Mizoroki-Heck arylation of (E)-7-methylocta-2,6-dienoic acid. ccspublishing.org.cnsioc-journal.cn This palladium-catalyzed reaction allows for the introduction of various aryl groups at the C-3 position, yielding a series of (E)-3-Aryl-7-methylocta-2,6-dienoic acid derivatives. ccspublishing.org.cnsioc-journal.cn The reaction demonstrates high stereoselectivity, preserving the E-configuration of the C-2/C-3 double bond. ccspublishing.org.cn

Table 1: Examples of (E)-3-Aryl-7-methylocta-2,6-dienoic Acid Derivatives Synthesized via Mizoroki-Heck Reaction ccspublishing.org.cn
Aryl GroupProduct NameYield (%)
Phenyl(E)-3-Phenyl-7-methylocta-2,6-dienoic acid85
4-Methylphenyl(E)-3-(4-Methylphenyl)-7-methylocta-2,6-dienoic acid82
4-Methoxyphenyl(E)-3-(4-Methoxyphenyl)-7-methylocta-2,6-dienoic acid88
4-Chlorophenyl(E)-3-(4-Chlorophenyl)-7-methylocta-2,6-dienoic acid75
4-Fluorophenyl(E)-3-(4-Fluorophenyl)-7-methylocta-2,6-dienoic acid78

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88197-02-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2E)-7-methylocta-2,6-dienoic acid

InChI

InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+

InChI Key

CEADFUVWXALSFV-FNORWQNLSA-N

SMILES

CC(=CCCC=CC(=O)O)C

Isomeric SMILES

CC(=CCC/C=C/C(=O)O)C

Canonical SMILES

CC(=CCCC=CC(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Methylocta 2,6 Dienoic Acid

3 Cyclization and Rearrangement Reactions

The structural backbone of 7-methylocta-2,6-dienoic acid is conducive to intramolecular reactions, leading to the formation of cyclic structures, particularly lactones. These reactions are often triggered by the strategic functionalization of the dienyl moiety.

Cyclization: A prominent cyclization pathway involves an epoxidation-lactonization sequence. sioc-journal.cnsioc-journal.cn This strategy has been employed for the synthesis of 3,7-dimethyl-7-hydroxy-2-octen-6-olide analogues. sioc-journal.cn The process begins with the epoxidation of the C6-C7 double bond of a (Z)-3,7-dimethylocta-2,6-dienoic acid precursor (cis-geranic acid). sioc-journal.cn The subsequent acid-catalyzed intramolecular cyclization of the resulting epoxide affords the seven-membered lactone ring. sioc-journal.cn For example, treatment of the chiral epoxide intermediate with (+)-camphorsulfonic acid ((+)-CSA) yields (6R)-3,7-dimethyl-7-hydroxy-2-octen-6-olide. sioc-journal.cn This methodology has been used to prepare a variety of racemic and optical lactone analogues. sioc-journal.cn Similarly, the cyclization of related structures like 6-oxo-7-methylocta-2,4-dienoic acid has been reported as a key step in the synthesis of substituted pyridines. google.com

Table 2: Synthesized 3,7-Dimethyl-7-hydroxy-2-octen-6-olide Analogues via Epoxidation-Lactonization sioc-journal.cn
Compound NameStereochemistryOverall Yield (%)
3,7-Dimethyl-7-hydroxy-2-octen-6-olideRacemic~90
(6R)-3,7-Dimethyl-7-hydroxy-2-octen-6-olide(6R)60
3-Trifluoromethyl-7-methyl-7-hydroxy-2-octen-6-olideRacemicNot Specified
3-Methoxy-7-methyl-7-hydroxy-2-octen-6-olideRacemicNot Specified
3-(Furan-2-yl)-7-methyl-7-hydroxy-2-octen-6-olideRacemic55-90

Rearrangement Reactions: While specific rearrangement reactions of this compound are not extensively detailed in the reviewed literature, related terpenoid structures are known to undergo such transformations. For instance, the thermal treatment of 2-methyl-2,2-bisallylated acids, which share structural similarities, can lead to Cope rearrangement products. molaid.com General rearrangement reactions like the Beckmann and Bamberger rearrangements have been noted in organic chemistry literature, but their direct application to derivatives of this compound requires specific substrates, such as oximes or hydroxylamines, respectively. sioc-journal.cncemm.at

Biosynthetic Pathways and Natural Occurrence of 7 Methylocta 2,6 Dienoic Acid

Putative Biosynthetic Precursors and Intermediates for Octadienoic Acid Structures

In the absence of direct evidence, the biosynthetic pathway for 7-Methylocta-2,6-dienoic acid can only be hypothesized based on established principles of terpenoid and fatty acid biosynthesis. Terpenoids, a large and diverse class of natural products, are synthesized from five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (B85504) (MVA) pathway in fungi and the cytoplasm of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plants and most bacteria.

A plausible precursor for a C9 structure like this compound could potentially arise from an irregular terpenoid pathway or the degradation of a larger terpenoid. For instance, the condensation of one DMAPP unit with one IPP unit typically forms the C10 precursor geranyl pyrophosphate (GPP). Subsequent modifications, including demethylation or oxidative cleavage, could theoretically lead to a C9 skeleton.

Alternatively, the biosynthesis could involve fatty acid synthesis pathways. The core structure is an octanoic acid derivative, suggesting that acetyl-CoA could be a primary building block. The methyl group at the 7-position could be introduced by a methyltransferase enzyme, utilizing S-adenosyl methionine (SAM) as a methyl donor. The introduction of the double bonds at the 2 and 6 positions would be catalyzed by specific desaturase enzymes.

Table 1: Putative Precursors and their Biosynthetic Pathways

Precursor MoleculeBiosynthetic PathwayPotential Role in this compound Synthesis
Isopentenyl Pyrophosphate (IPP)Mevalonate (MVA) / MEP PathwayBuilding block for a potential terpenoid precursor
Dimethylallyl Pyrophosphate (DMAPP)Mevalonate (MVA) / MEP PathwayInitiator unit for a potential terpenoid precursor
Acetyl-CoAFatty Acid SynthesisPrimary building block for the octanoic acid backbone
S-Adenosyl Methionine (SAM)One-Carbon MetabolismDonor of the methyl group at the 7-position

Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis

The specific enzymes and the genes encoding them for the biosynthesis of this compound remain uncharacterized due to the lack of its confirmed natural production. However, based on the putative pathways, a hypothetical enzymatic cascade can be proposed.

If the biosynthesis follows a modified terpenoid route, key enzymes would include:

Isoprenyl diphosphate (B83284) synthases (IDSs): To form a C10 or larger prenyl diphosphate precursor.

Cytochrome P450 monooxygenases (P450s): Often involved in the oxidative modification and cleavage of terpenoid skeletons.

Demethylases: To remove a methyl group from a larger terpenoid precursor.

If the pathway is rooted in fatty acid synthesis, the following enzyme families would be critical:

Fatty acid synthase (FAS) complex: To build the octanoic acid chain from acetyl-CoA and malonyl-CoA.

Methyltransferases: To add the methyl group at the 7-position.

Desaturases/Dehydrogenases: To introduce the double bonds at the specified positions.

Thioesterases: To release the final free fatty acid.

The genetic determinants for these enzymes would likely be organized in a biosynthetic gene cluster (BGC) within the genome of the producing organism, a common feature for secondary metabolite pathways in both fungi and plants. The identification of such a BGC would be the definitive step in elucidating the biosynthesis of this compound.

Regulation and Environmental Factors Influencing Biosynthetic Processes

The regulation of secondary metabolite biosynthesis is a complex process, influenced by a variety of internal and external factors. In fungi and plants, the production of specialized metabolites is often tightly controlled and triggered by specific developmental stages or environmental cues.

Factors that typically influence terpenoid and fatty acid biosynthesis include:

Nutrient availability: The presence of carbon and nitrogen sources is fundamental for providing the necessary building blocks and energy.

Light: In photosynthetic organisms, light is a critical factor influencing primary metabolism, which in turn provides precursors for secondary metabolism.

Biotic and Abiotic Stress: The production of many secondary metabolites is induced as a defense mechanism in response to pathogen attack, herbivory, or abiotic stresses like drought or UV radiation.

Transcription factors play a pivotal role in regulating the expression of biosynthetic genes. These regulatory proteins can activate or repress the transcription of entire gene clusters in response to specific signals. However, without a known producing organism, any discussion of the specific regulatory mechanisms for this compound biosynthesis remains entirely speculative.

Advanced Spectroscopic and Chromatographic Characterization of 7 Methylocta 2,6 Dienoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules like 7-methylocta-2,6-dienoic acid and its analogues. It provides detailed information about the carbon-hydrogen framework.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental techniques for identifying the molecular structure. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in 1H NMR spectra reveal the electronic environment and connectivity of protons. Similarly, 13C NMR spectra indicate the number and type of carbon atoms present in the molecule.

For analogues like the esters of (E)-3,7-dimethylocta-2,6-dienoic acid, specific proton signals can be assigned. For instance, in various phenyl esters of geranic acid, the vinylic proton at the C2 position typically appears as a singlet or a narrow quartet around δ 5.9 ppm. mdpi.com The proton at the C6 double bond is observed further upfield, around δ 5.1 ppm. mdpi.com The methyl groups attached to the double bonds at C3 and C7 show distinct signals, as do the methylene (B1212753) protons at C4 and C5. mdpi.com

The structures of these compounds are consistently confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS). sioc-journal.cnlookchem.com In a study of geranic acid esters, 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl3) as the solvent. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for an Analogue, 2-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoate mdpi.com

Position ¹H NMR (500 MHz, CDCl₃) δ [ppm] ¹³C NMR (126 MHz, CDCl₃) δ [ppm]
25.99–5.94 (m, 1H)114.4
3-163.0
42.25–2.20 (m, 2H)41.2
52.25–2.20 (m, 2H)26.1
65.14–5.10 (m, 1H)123.0
7-132.7
8 (C-CH₃)1.71 (s, 3H)17.7
9 (C-CH₃)1.63 (s, 3H)25.7
10 (C₃-CH₃)2.25–2.20 (m, 3H)19.2
Carboxylic Acid/Ester Carbonyl-164.6

Note: Data extracted from the characterization of 2-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoate. mdpi.com The table is interactive and can be sorted.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming adjacent protons within the carbon chain, such as the couplings between the methylene protons at C4 and C5, and between the C5 protons and the vinylic proton at C6.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is vital for determining stereochemistry, such as the (E) or (Z) configuration of the double bonds.

Analysis of the diastereoisomers of related spirochromans synthesized from geranoic acid has utilized ¹³C NMR data to propose full stereochemical assignments, a process often supported by 2D NMR correlations. ebi.ac.uk

For analogues of this compound that are chiral, determining the enantiomeric excess (e.e.) is critical. While HPLC with a chiral column is a common method for quantifying enantiomers, NMR can also be employed using chiral shift reagents (CSRs) or chiral solvating agents (CSAs). nih.gov These reagents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. This allows for the direct quantification of the enantiomeric ratio. Although not explicitly detailed for this compound in the provided context, this is a standard and powerful application of NMR for the characterization of chiral analogues.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

HR-ESI-MS is routinely used to determine the precise molecular weight of this compound and its analogues, which in turn allows for the calculation of the exact elemental formula. sioc-journal.cn This technique is characterized by its high accuracy and soft ionization, which typically keeps the molecule intact, showing a prominent molecular ion peak, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. mdpi.com The measured mass is then compared to the calculated mass for the proposed formula, with a close match confirming the elemental composition.

Table 2: HR-ESI-MS Data for Selected Analogues of this compound mdpi.com

Compound Name Molecular Formula Ion Calculated m/z Found m/z
4-tolyl (E)-3,7-dimethylocta-2,6-dienoateC₁₇H₂₃O₂[M+H]⁺259.1693259.1694
2-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoateC₁₇H₂₃O₃[M+H]⁺275.1642275.1641
2-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoateC₁₆H₂₀ClO₂[M+H]⁺279.1146279.1146
3-bromophenyl (E)-3,7-dimethylocta-2,6-dienoateC₁₆H₁₉BrNaO₂[M+Na]⁺345.0461345.0461

Note: The table is interactive and can be sorted.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. This technique is invaluable for distinguishing between isomers and confirming the identity of known compounds in complex mixtures.

A UPLC-MS/MS method has been developed for the determination of geranic acid in urine, where analytes are detected via tandem mass spectrometry using electrospray ionization. uzh.ch Predicted LC-MS/MS spectra for geranic acid show characteristic fragmentation patterns. For the [M-H]⁻ precursor ion at m/z 167.1, major predicted fragments would arise from cleavages along the aliphatic chain, providing structural confirmation. hmdb.canih.gov This detailed fragmentation data is crucial for creating selective and robust analytical methods for biomonitoring and metabolic studies. uzh.ch

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the analysis of this compound and its derivatives, enabling their purification and quantification. The choice of technique is dictated by the volatility and polarity of the analyte and the specific analytical question, such as purity assessment or stereoisomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility for GC analysis. The coupling of GC with MS provides high separation efficiency and definitive identification based on mass spectra.

In the analysis of essential oils from Limoniastrum guyonianum, both (Z)- and (E)- isomers of 3,7-dimethylocta-2,6-dienoic acid were identified. academicjournals.org The analysis was performed on a system equipped with a fused-silica HP-Innowax capillary column, which is suitable for separating acidic compounds. academicjournals.org The identification of these compounds within a complex natural extract underscores the utility of GC-MS in metabolomic studies and natural product discovery. academicjournals.orgmdpi.com Similarly, GC-MS has been used to quantify analogues like menthiafolic acid (6-hydroxy-2,6-dimethylocta-2,7-dienoic acid) in wines and grape juices, demonstrating its applicability in food and beverage analysis. researchgate.net

Table 1: Exemplary GC-MS Parameters for the Analysis of this compound Analogues

ParameterValueSource
System Hewlett-Packard GC/MS (GC: 5890 series II, MSD 5972) academicjournals.org
Column HP-Innowax fused-silica capillary (30 m x 0.25 mm, 0.25 µm film) academicjournals.org
Carrier Gas Helium (1.2 mL/min) academicjournals.org
Oven Program 50°C (1 min), then 5°C/min to 280°C, hold for 20 min academicjournals.org
Identification Comparison of mass spectra with spectral databases and retention indices academicjournals.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of less volatile and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The purification of analogues such as carpatamides, which contain a 7-methylocta-2,4-dienoic acid moiety, has been successfully achieved using gradient reversed-phase HPLC. nih.gov For compounds that lack a strong UV chromophore, advanced detection methods like Evaporative Light Scattering Detection (ELSD) are invaluable. ELSD is a "universal" detector that responds to any non-volatile analyte, making it suitable for a broad range of compounds, including fatty acids and their derivatives. lcms.cz The optimization of HPLC methods often involves adjusting parameters such as mobile phase composition and column temperature to achieve baseline separation of all components. lcms.cz Diode-Array Detection (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been developed for the analysis of related esters like (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com

Many analogues of this compound possess one or more chiral centers, leading to the existence of enantiomers and diastereomers. Since stereoisomers can exhibit different biological activities, their separation and characterization are crucial. lcms.cz

Chiral chromatography is the most direct method for resolving enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comaocs.org A wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and crown ethers. researchgate.net

An alternative approach, particularly for separating diastereomers, involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomeric derivatives. These diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase like silica (B1680970) gel using normal-phase HPLC. aocs.orgmdpi.com This approach has been used for the resolution of various chiral acids and alcohols. mdpi.com The complexity of some molecules, which may have multiple chiral centers, necessitates high-efficiency separation techniques to achieve successful resolution of all stereoisomers. lcms.cz For instance, the four isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid were synthesized and separated to evaluate their individual biological activities. nih.gov

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopy are fundamental tools for the structural characterization of this compound and its analogues, providing key information on functional groups and conjugated systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. lpnu.ua For this compound, characteristic absorption bands would be expected for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹) and the carbon-carbon double bonds (C=C stretch around 1650 cm⁻¹). In an analysis of a related compound, (2E,4S,5S,6E)-5-hydroxy-4-methylocta-2,6-dienoic acid, a typical α,β-unsaturated carbonyl absorption was observed at 1697 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems. The conjugated dienoic acid structure of this compound is expected to show a characteristic absorption maximum (λmax) in the UV region, typically between 200 and 300 nm. lpnu.ua The exact position of λmax can help confirm the extent and geometry of the conjugated system.

Table 2: Key Spectroscopic Data for this compound Analogues

Spectroscopic TechniqueFunctional Group / SystemTypical Absorption RegionSource
IR Spectroscopy Carboxylic Acid (C=O)~1700 cm⁻¹ / 1697 cm⁻¹ (for α,β-unsaturated) lpnu.uamdpi.com
IR Spectroscopy Carboxylic Acid (O-H)2500-3300 cm⁻¹ (broad) lpnu.ua
IR Spectroscopy Alkene (C=C)~1650 cm⁻¹ mdpi.com
UV-Vis Spectroscopy Conjugated Diene200-300 nm lpnu.ua

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sioc-journal.cn This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the absolute configuration of chiral centers.

While obtaining suitable crystals can be a challenge, the data from X-ray analysis is unparalleled in its detail. It serves as the ultimate reference for validating structures proposed by other spectroscopic methods. nih.govresearchgate.net

Computational and Theoretical Investigations of 7 Methylocta 2,6 Dienoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like 7-Methylocta-2,6-dienoic acid is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are powerful tools to explore the molecule's flexibility and interactions.

Conformational analysis of this compound would begin with a systematic search for all possible low-energy conformations. This involves rotating the molecule's single bonds and calculating the energy of each resulting structure. The potential energy surface (PES) can then be mapped to identify the most stable conformers (local and global minima) and the energy barriers between them (transition states). Quantum chemical methods are often employed for accurate energy calculations of these conformations.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a solvent like water) and its movements would be tracked over time by solving Newton's equations of motion.

MD simulations can reveal how the molecule folds and changes its shape, as well as how it interacts with surrounding molecules. For instance, MD simulations have been used to study the structure of choline (B1196258) and geranic acid (CAGE) in water, showing how geranic acid orients itself to minimize contact between its hydrophobic tail and water molecules acs.org. These simulations also provide insights into the formation of hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in a particular medium. A study on aqueous solutions of choline and geranate (B1243311) utilized MD simulations to examine the density profile and orientation of the molecules at the liquid-vapor interface rsc.org.

In Silico Modeling of Enzymatic and Receptor Interactions (Non-Human Context)

In silico modeling techniques, such as molecular docking and molecular dynamics, are crucial for predicting how a molecule like this compound might interact with biological macromolecules like enzymes and receptors in non-human systems. These methods are instrumental in understanding the potential biological activity of a compound.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme's active site. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in silico docking and molecular dynamics simulations were used to explore the binding of geraniol (B1671447) (the alcohol precursor to geranic acid) with acetylcholinesterase nih.govresearchgate.net. The study revealed a lower binding energy for geraniol compared to the natural substrate, indicating a high binding affinity, and MD simulations confirmed the stability of the complex nih.govresearchgate.net. Such studies on this compound could predict its potential interactions with various enzymes and receptors in different organisms, for instance, in the context of its role as a pheromone or in plant-pathogen interactions. Research has shown that geranic acid has antifungal properties, and its esters have been investigated as potential aphid repellents, with molecular modeling used to understand their binding affinities to insect proteins mdpi.comresearchgate.net.

The table below summarizes the types of computational and theoretical investigations and their potential applications to the study of this compound.

Table 2: Summary of Computational and Theoretical Methods and Their Applications
MethodologyKey Applications for this compound
Density Functional Theory (DFT)Prediction of molecular geometry, electronic structure, HOMO-LUMO gap, electrostatic potential, and reactivity descriptors.
Ab Initio MethodsPrediction of IR, NMR, and UV-Vis spectra for structural confirmation.
Conformational AnalysisIdentification of stable conformers and exploration of the potential energy surface.
Molecular Dynamics (MD) SimulationsAnalysis of molecular flexibility, solvent effects, and the dynamics of intra- and intermolecular interactions.
Molecular DockingPrediction of binding modes and affinities with enzymes and receptors in non-human systems.

Enzyme Substrate Docking Studies

Enzyme substrate docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. These studies are crucial for understanding the initial steps of catalysis, including substrate recognition and the conformational changes that precede the chemical reaction. In the context of terpenoid biosynthesis, docking studies have been instrumental in revealing how acyclic precursors, such as geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP), are positioned within the active site of terpene synthases to facilitate the formation of a diverse array of products.

A pertinent example can be found in the study of the dual-substrate linalool (B1675412)/nerolidol synthase (PamTps1) from Plectranthus amboinicus. This enzyme is capable of converting both GPP (a C10 precursor) and FPP (a C15 precursor) into their corresponding acyclic terpene alcohols, linalool and nerolidol. While not identical to this compound, the acyclic nature of these substrates and products makes this enzyme a suitable model for discussion.

Docking simulations with PamTps1 have identified a hydrophobic active site cavity lined with several key aromatic residues, including W268, Y272, Y299, F371, Y378, Y379, F447, Y517, and Y523. These residues are proposed to stabilize the hydrophobic isoprenoid chain of the substrate through van der Waals interactions. The diphosphate moiety of the substrate is anchored by interactions with divalent metal ions (typically Mg²⁺) and conserved motifs within the enzyme. The ability of the PamTps1 active site to accommodate the larger FPP substrate is a key factor in its dual-substrate functionality.

The kinetic parameters of PamTps1 further illuminate its substrate preferences, showing a higher binding affinity (lower Kₘ) and catalytic efficiency for GPP over FPP, which is typical for a monoterpene synthase.

Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (µM⁻¹s⁻¹)
Geranyl Diphosphate (GPP) 16.72 ± 1.32 0.16 9.57 x 10⁻³
Farnesyl Diphosphate (FPP) 40.47 ± 3.83 0.10 2.47 x 10⁻³

Transition State Modeling for Proposed Biosynthetic Reactions

Transition state modeling is a powerful computational approach that delves into the heart of a chemical reaction, providing insights into the high-energy, transient structures that connect reactants and products. These calculations, often employing quantum mechanics/molecular mechanics (QM/MM) methods, are essential for understanding the reaction mechanism, determining rate-limiting steps, and explaining the product specificity of enzymes.

The biosynthesis of terpenes is characterized by the formation of highly reactive carbocation intermediates. The initial step in class I terpene synthases is the ionization of the diphosphate group from the acyclic precursor, leading to the formation of an allylic carbocation. The subsequent fate of this carbocation is dictated by its conformation within the enzyme's active site and interactions with surrounding amino acid residues, which can lead to cyclizations, rearrangements, or quenching by a nucleophile (such as water) to form acyclic products.

Due to the lack of specific transition state modeling studies on the formation of this compound or similar acyclic terpenoid acids, we will consider a well-studied reaction in terpene biosynthesis as an illustrative example: the initial steps in the conversion of geranyl diphosphate (GPP). While many studies focus on cyclization, the principles are applicable to the formation of acyclic products as well.

Theoretical calculations have been used to map the potential energy surface for the conversion of GPP. The first step, the cleavage of the C-O bond of the diphosphate group, is the rate-limiting step and has a significant activation energy. The resulting geranyl cation is a high-energy intermediate. For the formation of an acyclic product like linalool, the geranyl cation would isomerize to the linalyl cation, which is then quenched by water.

While a specific data table for an acyclic reaction is not available in the reviewed literature, computational studies on terpene cyclases provide representative activation energies for key steps in terpenoid biosynthesis. For instance, QM/MM studies on cyclization reactions have calculated the activation barriers for the initial ionization and subsequent cyclization steps. These values, while for different reactions, highlight the energetic landscape that the enzyme must navigate.

Reaction Step Intermediate/Transition State Calculated Activation Energy (kcal/mol)
GPP Ionization [GPP]‡ -> Geranyl cation + PPi ~15-20
Isomerization Geranyl cation -> Linalyl cation Low barrier
Cyclization (for cyclic terpenes) Linalyl cation -> α-terpinyl cation ~3-5

Note: The activation energies presented are representative values from computational studies on monoterpene synthases and are intended to be illustrative of the energetic barriers in terpenoid biosynthesis.

These computational investigations underscore the catalytic power of terpene synthases in lowering the activation energies for these complex chemical transformations, thereby enabling the synthesis of a vast diversity of natural products from simple acyclic precursors.

Biological and Ecological Roles of 7 Methylocta 2,6 Dienoic Acid and Its Derivatives

Role as Chemical Signals or Semiochemicals in Non-Human Organisms

3,7-Dimethylocta-2,6-dienoic acid and its related compounds play a significant role in the chemical communication of various non-human organisms, acting as semiochemicals that mediate interactions both within and between species. These compounds are a component of the complex language of chemical signals that govern behaviors critical for survival and reproduction.

(Z)-3,7-Dimethyl-2,6-octadienoic acid, an isomer of geranic acid, has been identified as a semiochemical for a variety of insect species. thegoodscentscompany.com Semiochemicals are substances emitted by organisms that evoke a behavioral or physiological response in other individuals. epa.gov They can be classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, such as allomones, kairomones, and synomones).

The function of these chemical signals is diverse. For instance, in some species of Hymenoptera, such as certain bees, and in the African sugar-cane borer moth (Eldana saccharina), (Z)-3,7-Dimethyl-2,6-octadienoic acid is classified as a pheromone. thegoodscentscompany.com Pheromones are crucial for processes like mating, aggregation, and alarm signaling within a species.

The specific roles of 3,7-Dimethylocta-2,6-dienoic acid derivatives as semiochemicals are detailed in the table below:

SpeciesOrderFamilyCommon NameRole of (Z)-3,7-Dimethyl-2,6-octadienoic acid
Geotrigona mombucaHymenopteraApidae-Pheromone
Hylaeus albonitensHymenopteraColletidaeBright-white masked beePheromone
Eldana saccharinaLepidopteraPyralidaeAfrican sugar-cane borer mothPheromone
Panurgus calcaratusHymenopteraAndrenidaeSmall shaggy beePheromone
Ceratina calcarataHymenopteraAnthophoridaeSpurred ceratinaPheromone
Apis melliferaHymenopteraApidaeQueen honeybeePheromone

Data sourced from The Pherobase. thegoodscentscompany.com

Involvement in Inter-species Communication (e.g., Plant-Pathogen, Insect-Plant Interactions)

The exchange of chemical information is fundamental to the interactions between different species. 3,7-Dimethylocta-2,6-dienoic acid and its derivatives are involved in these complex dialogues, particularly in the realms of plant defense and insect-plant relationships.

While specific studies detailing the role of 7-Methylocta-2,6-dienoic acid in plant-pathogen interactions are not prevalent in the available literature, the broader class of lipids and their derivatives are known to be crucial in plant defense signaling. mdpi.com Plants subjected to stress from pathogens can produce a variety of signaling molecules, and it is plausible that monoterpenoid carboxylic acids could play a role in these defensive responses.

In the context of insect-plant interactions, (E)-3,7-dimethyl-2,6-octadienoic acid, also known as geranic acid, is recognized as a component of aggregation pheromones in certain weevil species (Antonomus spp.). researchgate.net This highlights its role in mediating insect behavior that is directly linked to their host plants.

Precursor or Metabolite to Other Biologically Active Compounds in Non-Human Systems

In biological systems, compounds are often part of intricate metabolic pathways, serving as precursors for the synthesis of other vital molecules or being metabolites of larger compounds. 3,7-Dimethylocta-2,6-dienoic acid is a monoterpenoid, a class of compounds derived from the isoprenoid pathway.

While direct evidence for this compound as a precursor or metabolite is limited in the searched literature, the closely related compound geraniol (B1671447) ((E)-3,7-dimethyl-2,6-octadien-1-ol) is a known precursor to geranic acid. researchgate.net The conversion of geraniol to geranic acid represents a key metabolic step in the biosynthesis of this semiochemical in certain organisms.

Further research is needed to fully elucidate the metabolic pathways involving 3,7-dimethylocta-2,6-dienoic acid and its potential role as a precursor to other biologically active compounds in a wide range of non-human organisms.

Interactions with Biological Macromolecules (e.g., Enzymes) in In Vitro or Non-Clinical Studies

The biological activity of a compound is often determined by its interaction with macromolecules such as proteins and enzymes. In vitro studies, conducted outside of a living organism, provide a controlled environment to investigate these interactions.

Geranic acid, or (E)-3,7-dimethyl-2,6-octadienoic acid, has been identified as a tyrosinase inhibitor in lemongrass (Cymbopogon citratus). wikidata.org Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis in a wide range of organisms. The inhibition of this enzyme by geranic acid suggests a specific molecular interaction that could have various physiological implications.

Potential Applications and Future Research Trajectories for 7 Methylocta 2,6 Dienoic Acid

Development of Agrochemically Relevant Compounds (e.g., Fungicides, Pheromones)

The inherent biological activity of 3,7-dimethylocta-2,6-dienoic acid has positioned it as a promising candidate for the development of eco-friendly agrochemicals. Its roles as both a fungicide and a semiochemical (a chemical involved in communication) are areas of active investigation.

Fungicidal Properties: Geranic acid has demonstrated notable antifungal activity. nih.gov Studies have shown it is effective against fungi that impact corn, specifically Colletotrichum graminicola and Fusarium graminearum. nih.govacs.org To explore this potential further, researchers have synthesized a series of amide derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acids and their 6,7-epoxy analogues. mdpi.com These synthetic compounds were created to identify new lead structures with high fungicidal activity against various plant pathogens. mdpi.com The fungicidal potential of the core structure was also highlighted in earlier research on related compounds isolated from the fruit of Litsea cubeba. mdpi.com

Pheromonal and Repellent Activity: The compound is a known pheromone used by several organisms. nih.govwikipedia.org For instance, (E)-3,7-dimethyl-2,6-octadienoic acid (geranic acid) is a component of the aggregation pheromones used by certain weevils (Coleoptera: Curculionidae). researchgate.net Its utility extends to the creation of artificial pheromones designed to attract honeybees. nih.govacs.org The Pherobase, a comprehensive database of behavior-modifying chemicals, lists (Z)-3,7-Dimethyl-2,6-octadienoic acid as a pheromone for species in the orders Hymenoptera (bees, wasps) and Lepidoptera (moths, butterflies). pherobase.com

Beyond attraction, derivatives of geranic acid are being explored for pest repulsion. A series of novel geranic acid esters featuring substituted aromatic rings have been designed and synthesized to act as potential aphid repellents, aiming to create new, environmentally friendly agents for aphid control. mdpi.com

Agrochemical Application Target Organism/Pathogen Compound Form Observed Effect
Fungicide Colletotrichum graminicola, Fusarium graminearumGeranic acidAntifungal activity nih.govacs.org
Fungicide Various phytopathogens(Z/E)-3,7-dimethyl-2,6-octadienamide derivativesFungicidal activity mdpi.com
Pheromone (Aggregation) Weevils (Coleoptera: Curculionidae)(E)-3,7-dimethyl-2,6-octadienoic acid (Geranic acid)Attraction researchgate.net
Pheromone (Attractant) HoneybeesGeranic acidAttraction nih.govacs.org
Pheromone Hymenoptera, Lepidoptera species(Z)-3,7-Dimethyl-2,6-octadienoic acidPheromonal communication pherobase.com
Repellent Aphids (Acyrthosiphon pisum)Geranic acid estersRepellent activity mdpi.com

Exploration in Materials Science as Bio-based Monomers or Precursors

The push for sustainable materials derived from renewable resources has led to increased interest in bio-based monomers. While the direct use of 3,7-dimethylocta-2,6-dienoic acid as a primary monomer in large-scale polymer production is not yet widely established, its chemical structure holds significant promise for applications in materials science.

The molecule possesses a carboxylic acid functional group and two unsaturated double bonds. This functionality makes it a candidate for various polymerization and polymer modification reactions. It has been specifically identified for use as a bio-friendly cross-linker in the fabrication of a molecularly imprinted polymer, a type of polymer designed with specific recognition sites for a target molecule. sigmaaldrich.com

Its potential as a monomer precursor is substantial. The carboxylic acid group can readily participate in condensation polymerizations to form polyesters (with diols) or polyamides (with diamines). The double bonds offer sites for addition polymerization or for post-polymerization modification, allowing for the creation of cross-linked materials or the grafting of other molecules to the polymer backbone. To be used as a primary monomer in linear polymers, the molecule would likely need to be chemically modified to introduce a second reactive group (e.g., hydroxylation or amination) to create a difunctional monomer suitable for step-growth polymerization.

Potential Polymer Type Required Co-Monomer/Reaction Role of 3,7-Dimethylocta-2,6-dienoic Acid
Unsaturated Polyesters Diols, other dicarboxylic acidsIntroduces unsaturation for cross-linking
Polyamides DiaminesActs as a monofunctional chain-stopper or can be modified to a diacid
Addition Polymers Vinyl monomersPotential for copolymerization via its double bonds
Cross-linked Networks Other polymers with reactive sitesActs as a cross-linking agent via its double bonds sigmaaldrich.com

Catalytic Applications in Organic Synthesis

While direct use of 3,7-dimethylocta-2,6-dienoic acid as a catalyst is not a prominent area of research, its role as a valuable bio-based starting material, or "building block," in organic synthesis is significant. Its derivatives are recognized as important intermediates in the preparation of perfumes and fragrances. google.com

The synthesis of geranic acid itself can be achieved through various methods, including the biotransformation of geraniol (B1671447) using microorganisms like Mucor irregularis or through metabolically engineered bacteria. nih.govrsc.org These biocatalytic routes are gaining attention as they offer green and efficient alternatives to traditional chemical synthesis. nih.gov

In synthetic chemistry, the functional groups of geranic acid provide handles for a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, as demonstrated in the synthesis of potential aphid repellents and fungicides. mdpi.commdpi.com The double bonds can undergo reactions such as hydrogenation, epoxidation, or cleavage, allowing for the creation of a diverse array of derivative compounds. This versatility makes 3,7-dimethylocta-2,6-dienoic acid an important platform chemical derivable from renewable resources, contributing to the broader field of green chemistry.

Emerging Research Areas and Unexplored Facets in 3,7-Dimethylocta-2,6-dienoic Acid Chemistry

The full potential of 3,7-dimethylocta-2,6-dienoic acid is still being uncovered, with several promising avenues for future research.

Advanced Agrochemicals: Future work will likely focus on optimizing the structure of its derivatives to enhance their potency and broaden their spectrum of activity against a wider range of plant pathogens and pests. Structure-activity relationship (SAR) studies on its amide and ester derivatives could lead to the development of highly effective and selective agrochemicals with low environmental impact. Field trials are needed to validate the practical efficacy of its pheromonal and repellent properties in integrated pest management (IPM) programs.

Bio-based Polymers: A significant unexplored facet is the systematic investigation of 3,7-dimethylocta-2,6-dienoic acid as a monomer. Research is needed to develop efficient methods for its polymerization and to characterize the resulting materials. This includes exploring its incorporation into copolyesters and polyamides to impart specific properties like hydrophobicity, biodegradability, or thermal stability. Its application as a reactive cross-linker in bio-based resins and composites is another area ripe for exploration.

Green Synthesis and Biocatalysis: The development of more efficient biocatalytic processes for producing geranic acid and its derivatives is a key emerging area. This includes metabolic engineering of microbes like Pseudomonas putida for de novo biosynthesis, which could provide a sustainable and scalable production platform. researchgate.net Gas-phase bioproduction using immobilized engineered bacteria has been demonstrated as a novel green process, which could be further optimized. rsc.org

Novel Synthetic Applications: The use of 3,7-dimethylocta-2,6-dienoic acid as a chiral precursor for the synthesis of complex, high-value molecules remains a largely unexplored area. If the isomers can be efficiently separated or synthesized stereoselectively, they could serve as valuable building blocks in the pharmaceutical and fine chemical industries.

Q & A

Q. What are the recommended methods for synthesizing 7-Methylocta-2,6-dienoic acid in laboratory settings?

The stereoselective synthesis of this compound (geranic acid) can be achieved via the Mizoroki-Heck arylation reaction. This method involves coupling (E)-7-methylocta-2,6-dienoic acid with aryl halides in the presence of a palladium catalyst and a base, yielding (E)-3-aryl derivatives with high regioselectivity . Alternative approaches include isomerization of citronellic acid derivatives under acidic or enzymatic conditions. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions like dimerization or oxidation .

Q. How can researchers ensure the purity of this compound using chromatographic techniques?

High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., Newcrom R1) is effective for separating geranic acid isomers. Mobile phases combining acetonitrile and acidic aqueous buffers (0.1% trifluoroacetic acid) enhance resolution. Detection at 210–220 nm is optimal due to the compound’s conjugated diene structure . Gas Chromatography-Mass Spectrometry (GC-MS) with a polar stationary phase (e.g., DB-WAX) can further validate purity, with characteristic fragments at m/z 168 (molecular ion) and 123 (loss of COOH) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include:

  • LogP : 3.07 (indicates moderate hydrophobicity, requiring solvent systems like ethanol/water for solubility) .
  • Density : 0.97 g/mL at 25°C (affects handling in volumetric preparations) .
  • Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (2–8°C under nitrogen) to prevent polymerization .
    These properties influence solvent selection, reaction kinetics, and storage protocols.

Advanced Research Questions

Q. What strategies are effective for achieving stereoselective synthesis of derivatives of this compound?

Enantioselective catalysis using chiral ligands (e.g., BINAP or phosphoramidites) with palladium or rhodium catalysts enables asymmetric functionalization at the C3 position . For example, hydrogenation of the C6 double bond with a chiral Ru catalyst yields dihydrogeranic acid with >90% enantiomeric excess. Computational modeling (DFT or MD simulations) can predict transition-state geometries to guide ligand design .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Contradictions often arise from variability in:

  • Isomeric composition : Commercial geranic acid may contain (E)/(Z) isomers, which exhibit distinct bioactivities. Quantify isomer ratios via NMR (coupling constants: J2,3 = 15.2 Hz for trans) .
  • Assay conditions : Standardize cell culture media (e.g., lipid content affects membrane permeability) and control oxidative degradation by adding antioxidants (e.g., BHT) .
    Meta-analyses using multivariate regression can identify confounding variables (e.g., solvent polarity, pH) .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic addition pathways at the diene moiety .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., aqueous vs. nonpolar environments) .
  • Chemoinformatics : QSAR models trained on terpenoid databases predict metabolic pathways or enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.